Product packaging for 2-(2-Ethylaminoethyl)morpholine(Cat. No.:)

2-(2-Ethylaminoethyl)morpholine

Cat. No.: B8336164
M. Wt: 158.24 g/mol
InChI Key: MBKXRUFTFOVPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethylaminoethyl)morpholine is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features both a morpholine ring and an ethylaminoethyl side chain, a structural motif found in compounds that interact with the central nervous system (CNS) . The morpholine ring is a ubiquitous pharmacophore known for its ability to improve solubility and metabolic stability, and to enhance brain permeability in drug candidates, making it a valuable scaffold in the development of therapeutics for CNS disorders . The specific structure of this compound, with its additional basic nitrogen sites, suggests potential for use as a building block in the synthesis of more complex molecules, such as enzyme inhibitors or receptor ligands . Researchers may explore its application in developing candidates for studying mood disorders, neurodegenerative diseases, or pain management pathways. As with all such compounds, this compound is provided For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle all materials according to laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O B8336164 2-(2-Ethylaminoethyl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N-ethyl-2-morpholin-2-ylethanamine

InChI

InChI=1S/C8H18N2O/c1-2-9-4-3-8-7-10-5-6-11-8/h8-10H,2-7H2,1H3

InChI Key

MBKXRUFTFOVPMD-UHFFFAOYSA-N

Canonical SMILES

CCNCCC1CNCCO1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Ethylaminoethyl Morpholine and Its Analogs

Precursor-Based Synthetic Routes

The construction of the morpholine (B109124) ring from linear starting materials offers a flexible approach to a wide range of derivatives. These methods typically involve the formation of two key ether and amine linkages through cyclization reactions, often guided by the strategic placement of reactive functional groups on the precursor molecule.

A classical and effective strategy for forming the morpholine heterocycle involves the intramolecular cyclization of a precursor that contains both an amine and an alcohol functionality, separated by an appropriate spacer. The use of halogenated intermediates is central to activating the molecule for cyclization.

The synthesis of N-substituted morpholines can be achieved through the dehydration and subsequent cyclization of diethanolamine (B148213) derivatives. For the synthesis of the parent N-ethylmorpholine, for instance, N-ethyldiethanolamine would be the logical precursor. This process involves an acid-catalyzed intramolecular nucleophilic substitution, where one of the hydroxyl groups is protonated and eliminated as water, allowing the remaining hydroxyl group to attack the resulting carbocation or be attacked by the nitrogen, followed by a second dehydration step to form the morpholine ring.

A related, though more complex, cyclization strategy is employed in the synthesis of morpholine-2,5-diones, which are depsipeptide analogs of cyclic dipeptides. chemicke-listy.cz One of the most common routes involves reacting an amino acid with an α-halogenated acyl halide to create an N-(α-haloacyl)-α-amino acid (ANX) intermediate. nih.gov This intermediate is then induced to cyclize, typically in a solvent like dimethylformamide (DMF) and in the presence of a base, to form the morpholine-2,5-dione (B184730) ring. nih.gov While this yields a dione (B5365651) derivative rather than a simple morpholine, the fundamental principle of intramolecular cyclization driven by a halide leaving group is a shared concept.

An alternative and widely used precursor-based route involves reacting bis(2-chloroethyl) ether with a primary amine to directly form the N-substituted morpholine ring. Bis(2-chloroethyl) ether serves as a key building block as it already contains the required C-O-C ether linkage. sciencemadness.org It can be synthesized from the inexpensive and readily available diethylene glycol by reaction with chlorinating agents like thionyl chloride (SOCl₂). google.com The reaction proceeds by converting the two hydroxyl groups of diethylene glycol into chlorides. google.com

Once obtained, bis(2-chloroethyl) ether can undergo a double nucleophilic substitution reaction with a primary amine, such as ethylamine (B1201723), to yield the target 2-(2-Ethylaminoethyl)morpholine. The reaction mechanism involves the amine nitrogen attacking one of the electrophilic carbons attached to a chlorine atom, displacing the chloride. This is followed by an intramolecular cyclization where the same nitrogen attacks the second chloroethyl arm to form the heterocyclic ring. This method is analogous to the synthesis of 2,2-dimorpholinodiethylether (DMDEE), where morpholine itself is reacted with dichloroethyl ether. sinocurechem.com Similarly, bis(2-chloroethyl)amine, often used as its hydrochloride salt, is a highly reactive intermediate employed in related syntheses, highlighting the utility of chloroethyl moieties in constructing complex molecules. google.comchemicalbook.com

Method Precursor 1 Precursor 2/Reagent Key Intermediate/Product Reference
Dehydration/CyclizationAmino Acidα-halogenated acyl halideN-(α-haloacyl)-α-amino acid nih.gov
Precursor CyclizationDiethylene GlycolThionyl Chloride (SOCl₂)Bis(2-chloroethyl) ether google.com
Ring FormationBis(2-chloroethyl) etherEthylamineThis compound sinocurechem.com

When the morpholine ring is readily available, synthetic efforts can focus on introducing or extending a side-chain on the ring's nitrogen atom. This approach, known as N-functionalization, is highly efficient for creating diverse libraries of morpholine analogs.

Direct N-alkylation of the morpholine nitrogen is a straightforward and common method for introducing an ethylaminoethyl side-chain. This reaction involves the nucleophilic attack of the secondary amine of the morpholine ring on an electrophilic two-carbon substrate. A suitable substrate would be a 2-haloethylamine or a similarly activated species.

For example, the synthesis of the closely related compound 4-(2-(N,N-dimethylamino)ethyl)morpholine is achieved by reacting morpholine with N,N-dimethyl chloride ethylamine hydrochloride in the presence of an acid scavenger like potassium carbonate. google.com A similar strategy can be applied to produce the title compound by using an appropriately protected or derivatized 2-chloroethylamine. A multi-step synthesis for N-(2-aminoethyl)morpholine, another close analog, involves reacting morpholine with a protected and activated ethanolamine (B43304) derivative, followed by deprotection. google.com Modern catalytic systems, such as those using palladium(II) complexes, also enable the N-alkylation of amines with alcohols through a hydrogen auto-transfer mechanism, representing a greener alternative to traditional methods that use halogenated substrates. rsc.org

Starting Material Alkylating Agent Base/Catalyst Product Reference
MorpholineN,N-dimethyl chloride ethylamine HClPotassium Carbonate4-(2-(N,N-dimethylamino)ethyl)morpholine google.com
MorpholineActivated Ethanolamine DerivativeAlkaline ConditionsN-(2-aminoethyl)morpholine google.com
Aromatic AminesAliphatic AlcoholsPalladium(II) ComplexN-alkylated Amines rsc.org

The Mannich reaction is a powerful three-component organic reaction that involves the aminoalkylation of an acidic proton located on a substrate. wikipedia.org The classical reaction is a condensation between a compound with at least one active hydrogen atom (e.g., a ketone), an aldehyde (commonly formaldehyde), and a secondary amine, such as morpholine. nih.govslideshare.net The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as the electrophile. wikipedia.org

In this context, morpholine serves as the amine component, and the reaction results in the introduction of a morpholinomethyl group onto the active hydrogen-containing substrate. nih.govtandfonline.com For instance, the Mannich reaction of phenolic ketones with formaldehyde (B43269) and morpholine yields aminomethylated phenolic derivatives. nih.gov While this reaction does not directly extend a side-chain on the morpholine nitrogen to produce this compound, it is a key methodology for synthesizing complex molecules and analogs that incorporate the morpholine moiety. tandfonline.com The resulting products, known as Mannich bases, are valuable in their own right and can serve as intermediates for further chemical transformations. nih.govtandfonline.com

Derivatization from Morpholine Ring System: N-Alkylation and Side-Chain Extension

Catalytic Synthesis Approaches for Morpholine Ring Systems and Side-Chain Elaboration

Catalytic methods have revolutionized the synthesis of morpholine derivatives, providing access to a wide array of substituted and functionalized structures. These approaches often involve the formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds to construct the heterocyclic core and append various side-chains.

Homogeneous and Heterogeneous Catalysis in C-N and C-C Bond Formation

Both homogeneous and heterogeneous catalysis play crucial roles in the synthesis of morpholines. baranlab.orgyoutube.com Homogeneous catalysts, being in the same phase as the reactants, often exhibit high selectivity due to the tunability of their ligand systems. baranlab.orgyoutube.com In contrast, heterogeneous catalysts, which are in a different phase, offer advantages such as robustness at high temperatures and ease of recyclability. baranlab.org The choice between these catalytic systems depends on the specific transformation and desired outcome.

Palladium catalysts are extensively used in the synthesis of morpholines and other nitrogen-containing heterocycles. e3s-conferences.orgacs.orgresearchgate.net Palladium-catalyzed reactions, such as the Tsuji-Trost reaction and Wacker-type aerobic oxidative cyclization, are powerful tools for constructing the morpholine ring. organic-chemistry.org For instance, a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, can produce a variety of substituted morpholines with high yields and diastereoselectivities. organic-chemistry.org

Another significant application of palladium catalysis is in carboamination reactions. A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, with a key step being a palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide. e3s-conferences.org This method allows for the production of morpholine products as single stereoisomers. e3s-conferences.org Palladium-catalyzed cyclization of propargylic compounds has also emerged as an efficient method for producing heterocyclic compounds, including those with a morpholine core. acs.org

Catalyst System Reaction Type Substrates Products Key Features Reference
Pd(0)/Fe(III)Tsuji-Trost/HeterocyclizationVinyloxiranes, Amino-alcoholsSubstituted MorpholinesHigh yields and diastereoselectivities organic-chemistry.org
Pd(DMSO)2(TFA)2Wacker-type Aerobic Oxidative CyclizationAlkenesMorpholines, Piperidines, etc.Base-free conditions organic-chemistry.org
Palladium CatalystCarboaminationSubstituted Ethanolamine, Aryl/Alkenyl Bromidecis-3,5-disubstituted MorpholinesStereoselective e3s-conferences.org

Iron(III) catalysts have gained prominence as a cost-effective and environmentally friendly alternative to more expensive metals like palladium and gold. organic-chemistry.org Iron(III) chloride has been shown to effectively catalyze the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted with an allylic alcohol. organic-chemistry.orgthieme-connect.comthieme-connect.com This reaction can proceed via either C-O or C-N bond formation, and a proposed mechanism involving a thermodynamic equilibrium explains the preferential formation of the cis diastereoisomer. organic-chemistry.orgthieme-connect.com The reaction temperature is a critical parameter, with higher temperatures leading to improved diastereoselectivity. thieme-connect.com

Catalyst Substrates Products Key Features Reference
Iron(III) chloride hexahydrate1,2-amino ethers/1,2-hydroxy amines with an allylic alcohol2,6- and 3,5-disubstituted morpholinesDiastereoselective, favors cis isomer, cost-effective organic-chemistry.orgthieme-connect.comthieme-connect.com

Metal-catalyzed reductive amination is a key strategy for the synthesis of amines, including those that can serve as precursors or be incorporated into the side-chains of morpholine derivatives. Iron catalysts have been successfully employed for the reductive amination of ketones and aldehydes using ammonia (B1221849) to produce primary amines. researchgate.net This method exhibits a broad substrate scope and good functional group tolerance. researchgate.net

Manganese complexes have also emerged as efficient catalysts for C-C and C-N bond formation through "borrowing hydrogen" or "hydrogen auto-transfer" reactions. beilstein-journals.org This sustainable approach utilizes alcohols as alkylating agents, with water being the only byproduct. beilstein-journals.org Manganese-catalyzed N-alkylation of amines with alcohols proceeds via a dehydrogenative pathway. beilstein-journals.org

Photocatalytic Strategies for Morpholine Derivative Synthesis

Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. A photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of morpholines from readily available starting materials. nih.gov This method employs a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity, providing access to diverse substitution patterns. nih.gov The reaction is believed to proceed through the formation of a radical cation intermediate. nih.gov

Another approach involves the photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents, which enables the scalable synthesis of substituted morpholines under continuous flow conditions. organic-chemistry.orgnih.gov This process utilizes an inexpensive organic photocatalyst and a Lewis acid additive. organic-chemistry.orgnih.gov

Catalyst System Reaction Type Substrates Products Key Features Reference
Visible-light photocatalyst, Lewis acid, Brønsted acidDiastereoselective AnnulationReadily available starting materialsSubstituted MorpholinesHigh yields and stereoselectivity nih.gov
Organic photocatalyst (TPP), Lewis acidCouplingAldehydes, SLAP reagentsSubstituted MorpholinesScalable, continuous flow organic-chemistry.orgnih.gov

Organocatalytic and Biocatalytic Pathways for Morpholine Structures

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free approach to the synthesis of morpholine derivatives. While morpholine-enamines generally exhibit lower reactivity compared to pyrrolidine-based organocatalysts, efficient morpholine-based organocatalysts have been developed for reactions like the 1,4-addition of aldehydes to nitroolefins. frontiersin.org

The organocatalytic ring-opening polymerization of N-acyl morpholin-2-ones provides a route to functionalized poly(aminoesters). nih.gov The thermodynamics of this polymerization are sensitive to the hybridization of the nitrogen atom within the morpholinone ring. nih.gov

Biocatalytic approaches, though less detailed in the provided context for direct morpholine synthesis, represent a growing field in green chemistry and hold potential for the enantioselective synthesis of chiral morpholine building blocks.

Stereoselective Synthesis and Chiral Control in Morpholine Scaffolds

The precise control of stereochemistry is paramount in the synthesis of substituted morpholines, as the three-dimensional arrangement of atoms significantly influences their biological activity and physicochemical properties. acs.org Advanced synthetic strategies provide chemists with the tools to selectively produce specific stereoisomers.

Enantioselective Syntheses of Substituted Morpholines

Enantioselective synthesis is critical for producing chiral morpholine derivatives in an enantiomerically pure form. A prominent method involves the asymmetric hydrogenation of unsaturated morpholines. For instance, the use of a bisphosphine-rhodium catalyst with a large bite angle has proven effective for the asymmetric hydrogenation of 2-substituted dehydromorpholines, yielding a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and in quantitative yields. nih.gov This "after cyclization" approach is recognized as one of the most powerful methods for obtaining chiral molecules due to its high efficiency and atom economy. nih.gov

Another significant strategy involves the stereocontrolled synthesis from readily available chiral precursors. A concise, asymmetric synthesis of cis-3,5-disubstituted morpholines has been developed starting from enantiomerically pure amino alcohols. nih.gov The key step in this modular approach is a Palladium-catalyzed carboamination reaction, which allows for the variation of substituents at the 3 and 5 positions of the morpholine ring. nih.gov This method generates the desired morpholine products as single stereoisomers in moderate to good yields. nih.gov

Method Catalyst/Reagent Substrate Product Key Finding
Asymmetric HydrogenationSKP–Rh complex2-Substituted Dehydromorpholines2-Substituted Chiral MorpholinesAchieves quantitative yields and up to 99% enantiomeric excess (ee). nih.gov
Pd-Catalyzed CarboaminationPd(OAc)₂, P(2-furyl)₃, NaOtBuN-Boc amino alcohol derivativescis-3,5-Disubstituted MorpholinesA modular and stereocontrolled synthesis from enantiopure precursors. nih.gov

Diastereoselective Control in Functionalization Reactions

Diastereoselective control is crucial when introducing new stereocenters into a molecule that already contains one or more. Various protocols have been developed to achieve high diastereoselectivity in the synthesis of substituted morpholines.

One effective method involves the reaction of vinyloxiranes with amino alcohols, proceeding through a sequential Pd(0)-catalyzed Tsuji-Trost reaction followed by an Fe(III)-catalyzed heterocyclization. nih.gov This one-pot reaction allows for the diastereoselective synthesis of a range of substituted morpholines, including 2,6-, 2,5-, and 2,3-disubstituted variants, with good to excellent yields and diastereoselectivity. nih.gov

Furthermore, highly diastereoselective protocols have been established for synthesizing 2,3-trans- and 2,3-cis-6-methoxy-3-substituted morpholine-2-carboxylic esters. nih.govacs.org The key to controlling the relative stereochemistry at the C2 and C3 positions is the condensation reaction between 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one and an appropriate imine. nih.govacs.org The choice of acidic or basic conditions dictates the diastereomeric outcome:

Acid-catalyzed condensation with N-functionalized alkylimines leads to the trans-isomers. nih.govacs.org

Base-catalyzed condensation with N-tosylimines yields the cis-isomers. nih.govacs.org

Another approach utilizes the ring-opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, catalyzed by a base, to produce morpholine hemiaminals. acs.org These intermediates can be further elaborated through various reactions, including photoredox-mediated Giese-type reactions, to afford highly decorated and conformationally rigid morpholines in a diastereoselective or even diastereoconvergent manner. acs.org

Reaction Type Starting Materials Catalyst/Conditions Product Stereochemistry Reference
Sequential CyclizationVinyloxiranes, Amino-alcoholsPd(0) / Fe(III)High diastereoselectivity for various substitution patterns nih.gov
Imine Condensation5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one, N-functionalized imineAcid catalyst (e.g., TiCl₄)2,3-trans nih.govacs.org
Imine Condensation5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one, N-tosylimineBase catalyst (e.g., t-BuOK)2,3-cis nih.govacs.org
Oxazetidine Ring Opening2-Tosyl-1,2-oxazetidine, α-formyl carboxylatesBase catalyst (e.g., DBU)Diastereoselective/Diastereoconvergent acs.org

Application of Chiral Auxiliaries and Catalysts

Chiral auxiliaries and catalysts are indispensable tools for inducing stereoselectivity in synthetic reactions. numberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it can be removed. wikipedia.org This strategy creates a chiral environment that biases the reaction pathway, leading to the preferential formation of one stereoisomer. numberanalytics.com

In the context of morpholine synthesis, chiral catalysts are widely employed. As mentioned, rhodium complexes with chiral phosphine (B1218219) ligands are highly effective in the asymmetric hydrogenation of dehydromorpholines. nih.gov Similarly, palladium catalysts are used in stereoselective carboamination reactions to construct the morpholine ring. nih.gov

A classic example of the power of chiral auxiliaries is the use of Evans' oxazolidinone auxiliaries. wikipedia.org These are attached to a substrate, such as a carboxylic acid, to direct subsequent reactions like alkylations or aldol (B89426) reactions with high diastereoselectivity. wikipedia.orgsigmaaldrich.com After the desired stereocenter(s) have been set, the auxiliary is cleaved to reveal the chiral product. wikipedia.org This well-established methodology provides a predictable and highly effective means of controlling stereochemistry in the synthesis of complex molecules that may contain morpholine fragments. wikipedia.org

Sustainable and Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. This includes the use of benign solvents, maximizing atom economy, and designing energy-efficient, redox-neutral processes. scilit.comnih.gov

Utilization of Deep Eutectic Solvents (DES) as Reaction Media and Catalysts

Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents. nih.gov DESs are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or carboxylic acids. acs.org These mixtures have significantly lower melting points than their individual components. rsc.org Their key advantages include low cost, low toxicity, biodegradability, and simple preparation. nih.govrsc.org

In amine synthesis, DESs can function as both the reaction medium and catalyst. scilit.com For example, the protection of amine groups, a common step in complex syntheses, can be carried out efficiently in DESs. nih.gov Some DESs, termed Reactive Deep Eutectic Solvents (RDESs), can also participate directly in the reaction. rsc.org For instance, a DES formed from choline chloride and a carboxylic acid can act as both the solvent and the acylating agent in the amidation of amines, avoiding hazardous solvents and simplifying product recovery. rsc.org The use of monoethanolamine, a morpholine precursor, as a component in DESs has also been explored, highlighting the relevance of these green solvents to heterocycle synthesis. researchgate.net

Redox-Neutral and Atom-Economical Protocols

Redox-neutral reactions are a cornerstone of green chemistry, as they often proceed without the need for external oxidants or reductants, which generate stoichiometric waste. nih.gov The goal of "redox economy" is to minimize non-strategic oxidation and reduction steps, which are often less atom-economical. nih.gov

Atom economy seeks to maximize the incorporation of all materials from the starting reagents into the final product. Protecting-group-free synthesis is a key strategy for improving atom economy, as it reduces the number of synthetic steps and avoids the waste associated with adding and removing these groups. organic-chemistry.org

In the synthesis of amines and related heterocycles, several redox-neutral protocols have been developed. These include the α-arylation of amines where the amine itself participates in the redox cycle, and Ru(II)-catalyzed C-H activation/annulation reactions that proceed without an external oxidant. nih.govorganic-chemistry.org Similarly, nickel-catalyzed cross-coupling aminations via concerted paired electrolysis offer a redox-neutral pathway to form C-N bonds. acs.org These methods are not only more environmentally friendly but also often lead to more efficient and step-economical syntheses. nih.gov

Solvent-Free and Aqueous-Phase Synthetic Methods

The development of environmentally benign synthetic protocols is a central theme in modern chemistry. For the synthesis of this compound and its analogs, moving away from traditional organic solvents towards solvent-free or aqueous-phase reactions offers significant advantages in terms of reduced waste, cost, and environmental impact.

Aqueous-Phase Synthesis: The synthesis of morpholine derivatives can be adapted to aqueous conditions. One potential pathway involves the reaction of diethylene glycol with ammonia and ethylamine under catalytic conditions in an aqueous medium. A patent for morpholine synthesis highlights the use of trickle-bed reactors with hydrogenation/dehydrogenation catalysts, which could be optimized for the production of this compound. Another approach involves the reductive amination of in situ generated dialdehydes (from ribonucleosides) with alkylamines in aqueous solutions, a method that demonstrates high functional group tolerance. nih.gov While not directly applied to this compound, the principles of using water as a solvent for amine derivatization are well-established. For instance, the derivatization of aliphatic amines for HPLC analysis is often conducted in aqueous buffer solutions. sigmaaldrich.com

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent a further step in green synthesis. A metal-free, one-pot synthesis of substituted morpholines has been developed using the reaction of aziridines with 2-chloroethanol, where the alcohol itself can act as the solvent. beilstein-journals.org This SN2-type ring opening followed by cyclization is a promising strategy that could be adapted for the synthesis of this compound analogs under solvent-free or minimal-solvent conditions. beilstein-journals.org Another method involves the reaction of 1,2-amino alcohols with an α-phenylvinylsulfonium salt, which provides a concise route to stereodefined C-substituted morpholines and could potentially be optimized for solvent-free conditions. organic-chemistry.org

The table below summarizes potential green synthetic approaches based on methodologies for similar compounds.

Method Reactants Catalyst/Reagent Phase Potential Advantages Reference
Catalytic AminationDiethylene glycol, Ethylamine, AmmoniaHydrogenation/Dehydrogenation Catalyst (e.g., Nickel-based)AqueousUses water as solvent, potential for continuous flow process. vulcanchem.com
Reductive AminationRibonucleoside-derived dialdehyde, EthylamineReducing agentAqueousMild conditions, high functional group tolerance. nih.gov
Aziridine (B145994) Ring OpeningN-protected aziridine, 2-chloroethanolAmmonium persulfate, KOHSolvent-free (2-chloroethanol as reactant/solvent)Metal-free, one-pot synthesis, high atom economy. beilstein-journals.org

Advanced Functionalization Strategies for this compound

The compound this compound possesses multiple reactive sites: a primary amine, a secondary amine (within the ethylaminoethyl chain), and a tertiary amine (the morpholine nitrogen), in addition to the C-H bonds of the morpholine ring. Advanced functionalization strategies enable the precise and selective modification of these sites to generate a diverse library of derivatives.

Selective Functionalization of Primary, Secondary, and Tertiary Amine Centers

The differential reactivity of the primary, secondary, and tertiary amine centers in this compound allows for selective functionalization through the careful choice of reagents, reaction conditions, and the use of protecting groups. Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.org

Orthogonal Protection Strategy: An orthogonal protection strategy is particularly powerful, involving the use of multiple protecting groups that can be removed under distinct conditions without affecting the others. numberanalytics.comfiveable.me This allows for the sequential modification of different amine centers. For example, the primary amine could be selectively protected with a trifluoroacetyl group, which is labile under mild basic conditions, while the secondary amine is protected with a benzyloxycarbonyl (Cbz) group, removable by hydrogenolysis. numberanalytics.com The morpholine nitrogen, being a tertiary amine, is generally less reactive towards acylation or alkylation than the primary and secondary amines. However, it can be quaternized or form N-oxides.

The choice of protecting group is critical and depends on its stability to the conditions of subsequent reaction steps. organic-chemistry.orgbham.ac.uk

Protecting Group Abbreviation Typical Introduction Reagent Typical Cleavage Condition Suitable for
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acid (e.g., TFA)Primary/Secondary Amines
BenzyloxycarbonylCbzBenzyl (B1604629) chloroformateHydrogenolysis (H₂, Pd/C)Primary/Secondary Amines
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)Primary/Secondary Amines
TrifluoroacetylTFATrifluoroacetic anhydrideMild Base (e.g., K₂CO₃/MeOH)Primary Amines

This strategy enables the synthesis of complex molecules with precise control over the placement of functional groups. jocpr.com For instance, after protecting the primary and secondary amines, the morpholine nitrogen could be targeted. Subsequently, deprotection of one amine allows for its specific functionalization, followed by deprotection and reaction of the second amine.

Modification of the Morpholine Ring via C-H Activation and Electrophilic/Nucleophilic Substitution

Beyond the amine groups, the morpholine ring itself can be functionalized.

C-H Activation: Direct functionalization of otherwise inert C-H bonds is a powerful tool in modern organic synthesis. wikipedia.orgmt.com Transition-metal-catalyzed C-H activation can introduce new substituents onto the morpholine ring. acs.org For example, palladium(II)-catalyzed C(sp³)–H acetoxylation has been demonstrated on cyclic alkyl amines, providing a route to introduce oxygen-containing functional groups. researchgate.net While often requiring directing groups to achieve regioselectivity, methods for the functionalization of non-directed substrates are emerging. acs.orgresearchgate.net These reactions can convert a C-H bond into a C-C, C-O, or C-N bond, significantly expanding the accessible chemical space. mt.com

Electrophilic/Nucleophilic Substitution: While the saturated morpholine ring is generally resistant to classical electrophilic aromatic substitution, related cyclic enamides and enecarbamates, which can be synthesized from N-heterocycles, undergo electrophilic substitution reactions. researchgate.net This provides an indirect route to functionalize the ring.

More common are nucleophilic substitution reactions on pre-functionalized morpholine rings. mdpi.comacs.org For example, a morpholine ring bearing a leaving group (e.g., a halogen) can react with various nucleophiles. mdpi.com De novo synthesis strategies that build the morpholine ring from substituted components also offer a versatile route to substituted morpholines. nih.govacs.orgacs.org These methods allow for the introduction of substituents at various positions on the ring with high control over the final structure. nih.govacs.org

Detailed Mechanistic Investigations and Reaction Pathways

Exploration of Reaction Mechanisms at the Molecular Level

The reactivity of 2-(2-Ethylaminoethyl)morpholine is dictated by the functional groups present: a tertiary amine within the morpholine (B109124) ring, a secondary amine in the ethylaminoethyl side chain, and an ether linkage in the morpholine ring. These features allow the molecule to participate in a variety of reaction mechanisms.

The nitrogen atoms in this compound, particularly the secondary amine, possess lone pairs of electrons, making them effective nucleophiles. This nucleophilicity drives their participation in substitution and addition reactions.

In nucleophilic substitution reactions, the secondary amine can attack electrophilic carbon centers, displacing a leaving group. A common synthetic route to produce N-substituted morpholines involves this type of mechanism. For instance, the synthesis of the related compound 4-(2-(N,N-dimethylamino)ethyl)morpholine can be achieved by reacting morpholine with N,N-dimethyl chloroethylamine hydrochloride in the presence of a base to neutralize the generated acid. drugbank.com Similarly, this compound could be synthesized by the reaction of morpholine with 2-ethylaminoethyl chloride. researchgate.net The mechanism involves the nucleophilic attack of the morpholine nitrogen on the electrophilic carbon of the chloroethylamine, displacing the chloride ion.

The amine groups can also participate in nucleophilic addition reactions, especially with carbonyl compounds. The reaction of morpholine with chloroacetyl chloride to form 4-(2-chloroacetyl)morpholine proceeds via a nucleophilic attack of the morpholine's secondary amine on the carbonyl carbon of the acid chloride. electronicsandbooks.com A similar mechanism occurs when morpholine reacts with ethyl chloroacetate. khanacademy.org Furthermore, morpholine can be used to form enamines, which are crucial intermediates in organic synthesis. These enamines act as nucleophiles themselves in subsequent reactions, such as the 1,4-addition (Michael addition) to α,β-unsaturated carbonyl compounds. psu.edu However, the reactivity of morpholine-enamines is generally lower than that of pyrrolidine (B122466) or piperidine-based enamines due to the electron-withdrawing effect of the oxygen atom in the morpholine ring, which reduces the nucleophilicity of the nitrogen. psu.edu

The kinetics of such nucleophilic additions are sensitive to reaction conditions. For example, the rate of nucleophilic attack often increases with pH, as deprotonation of the nucleophile enhances its reactivity. nih.gov

The morpholine ring itself is frequently synthesized through intramolecular cyclization reactions. These pathways typically involve forming a key carbon-nitrogen or carbon-oxygen bond in a molecule that contains the necessary precursor atoms in a linear or branched arrangement.

A prevalent strategy involves the cyclization of an N-substituted diethanolamine (B148213) derivative or a related open-chain precursor. For example, N-(α-haloacyl)-α-amino acids can undergo intramolecular cyclization to yield morpholine-2,5-diones. nih.gov This two-step process first involves the formation of the N-acylated intermediate, followed by an internal nucleophilic substitution where an oxygen or nitrogen atom attacks the carbon bearing the halogen, closing the ring. nih.gov

Another common method is the cyclization of β-amino alcohols. nih.gov A specific example involves reacting an amino alcohol with chloroacetyl chloride. dtic.milchemrxiv.org The initial reaction forms an amide intermediate, which, upon treatment with a base like potassium hydroxide, undergoes an intramolecular nucleophilic substitution (Williamson ether synthesis) where the alkoxide attacks the carbon-chlorine bond to form the morpholine ring. dtic.mil

More advanced catalytic methods have also been developed. Gold(I) catalysts can facilitate a tandem reaction sequence involving the nucleophilic ring-opening of an aziridine (B145994) by a propargyl alcohol, followed by a 6-exo-dig cyclization and double bond isomerization to construct the morpholine skeleton. acs.org Palladium-catalyzed carboamination reactions have also been employed to synthesize morpholine derivatives from substituted ethanolamine (B43304) precursors and aryl or alkenyl bromides.

Table 1: Examples of Reagents and Conditions for Morpholine Ring Formation via Intramolecular Cyclization

Starting Material TypeReagents and ConditionsProduct TypeReference
N-(2-hydroxyethyl)amine derivative1. Chloroacetyl chloride, NaOH, H₂O, DCM; 2. aq. KOH, IPASubstituted Morpholinone dtic.mil
Amino Acid1. Chloroacetyl chloride, Base; 2. Base, DMF, HeatMorpholine-2,5-dione (B184730) nih.gov
Substituted EthanolamineAryl/Alkenyl Bromide, Pd-catalystSubstituted Morpholine
Aziridine and Propargyl AlcoholGold(I) catalystUnsaturated Morpholine acs.org

This table is interactive. Click on the headers to sort.

The aminoethyl moiety in this compound can undergo various redox reactions, primarily centered on the oxidation of the secondary amine. The oxidation products can vary depending on the oxidant and reaction conditions, but typically involve the formation of imines or amides.

Several mechanistic pathways have been proposed for the oxidation of secondary amines:

Hydride Transfer: Potent oxidants, such as oxoammonium ions, can abstract a hydride ion (H⁻) directly from the α-C-H bond of the amine. This mechanism is also observed in some flavoprotein-catalyzed amine oxidations. dtic.mil The resulting iminium ion is then hydrolyzed to form a carbonyl compound.

Radical Mechanisms: Oxidation can be initiated by radical species, such as the hydroxyl radical (OH•) or t-butoxy radicals. The reaction proceeds via hydrogen atom transfer (HAT) from either the N-H bond or, more commonly, an α-C-H bond to form an α-amino radical. This radical intermediate can then be further oxidized to an imine. researchgate.net The reaction of ethylenediamine (B42938) with OH radicals, for instance, shows a near-equal probability of H-abstraction from the NH₂ and CH₂ groups.

Addition-Elimination: With certain quinone-based catalysts, the oxidation of secondary amines proceeds through a non-biomimetic addition-elimination pathway. The amine adds to the quinone to form a hemiaminal intermediate, which then undergoes elimination to form the oxidized product and the reduced catalyst. chemrxiv.org

The products of these oxidations are often imines. However, further oxidation or rearrangement can occur. For example, oxidation of tributylamine (B1682462) can lead to the formation of N,N-dibutylformamide, suggesting cleavage and rearrangement pathways. In oxoammonium-catalyzed oxidations, N-substituted amines can be converted into the corresponding imides.

Catalytic Reaction Mechanisms

Catalysis is crucial both for the synthesis of morpholine derivatives and for reactions where they act as catalysts themselves.

Understanding the catalytic cycle and identifying key intermediates are fundamental to optimizing reaction conditions and catalyst design.

Enamine Catalysis: When morpholine derivatives act as organocatalysts, they often operate via an enamine cycle. In the Michael addition of aldehydes to nitroolefins, the morpholine catalyst first reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the nitroolefin. Computational studies suggest two possible pathways for this addition: a stepwise mechanism involving a zwitterionic intermediate or a concerted [4+2] cycloaddition leading to a dihydrooxazine oxide intermediate. psu.edu

Photoredox Catalysis: Iridium-based photocatalysts have been used for the α-amine C-H arylation of the morpholine ring. The proposed mechanism involves a single electron transfer (SET) from the excited state of the iridium catalyst to the aryl component and from the N-heterocycle to the catalyst, resulting in a radical-radical coupling.

Metal-Catalyzed Synthesis: The synthesis of morpholines can be catalyzed by various metals. Gold(I) catalysts, in the tandem cyclization of aziridines and propargyl alcohols, are thought to act as dual π- and σ-acids to activate both reactants. acs.org Palladium catalysts are used in carboamination reactions, proceeding through standard cross-coupling cycles involving oxidative addition, migratory insertion, and reductive elimination. Industrial synthesis of morpholine often uses nickel-based hydrogenation/dehydrogenation catalysts under high pressure and temperature. researchgate.net

Kinetic studies and the characterization of transition states provide quantitative insight into reaction rates and mechanisms.

For the enamine-catalyzed Michael addition using morpholine-based catalysts, the reactivity is known to be lower compared to pyrrolidine-based catalysts. psu.edu This is attributed to two factors that destabilize the transition state for enamine formation and subsequent reaction: the electron-withdrawing nature of the ring oxygen decreases the nitrogen's nucleophilicity, and the preferred chair conformation of the morpholine ring leads to a more pronounced pyramidalization at the nitrogen atom, which hinders the necessary orbital overlap for effective enamine reactivity. psu.edu

Kinetic studies of nucleophilic addition reactions often reveal their dependence on pH and the presence of buffers. For the addition of N-acetylcysteine to an α,β-unsaturated thiol ester, the reaction rate increases at higher pH. The reaction also exhibits buffer catalysis, indicating that protonation of the enolate intermediate by the buffer is a key step in the mechanism, likely affecting the rate-determining step. nih.gov In other systems, such as the reaction of benzofuroxans, kinetic measurements have been used to construct Hammett plots, correlating reaction rates with the electronic properties of substituents and providing evidence for the proposed mechanism.

Table 2: Kinetic Data for Relevant Reaction Types

Reaction SystemKey Kinetic FindingImplication for MechanismReference
Addition of N-acetylcysteine to a crotonyl thiol esterRate increases with pH; exhibits buffer catalysisReaction proceeds through a thiolate anion; protonation of the enolate intermediate is part of the rate-determining step. nih.gov
Reaction of benzofuroxans with 2-acetylthiopheneReaction rate depends on substituents (electron-withdrawing groups accelerate the reaction).Indicates charge buildup in the transition state, consistent with nucleophilic attack being the rate-determining step.
OH radical reaction with ethylenediaminek_OH = (2.8 ± 0.8) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹Fast reaction rate, with H-abstraction from both N-H and C-H bonds being significant pathways.

This table is interactive. Click on the headers to sort.

Substrate Scope and Selectivity Determinants

While specific studies detailing the substrate scope and selectivity determinants for this compound are not extensively documented in the reviewed literature, its reactivity can be inferred from its structural components: a morpholine ring and an ethylaminoethyl side chain. The compound, also known as 4-(2-aminoethyl)morpholine (B49859), possesses two key reactive sites: the secondary amine on the side chain and the tertiary amine within the morpholine ring.

Research on the synthesis of derivatives using 4-(2-aminoethyl)morpholine as a starting material demonstrates its utility as a nucleophile. For instance, it readily reacts with arylsulfonyl chlorides to form sulfonamides. researchgate.net This initial reaction targets the primary amine of the side chain. Subsequent reactions, such as N-alkylation with benzyl (B1604629) halides in the presence of a base like sodium hydride, occur at the nitrogen of the newly formed sulfamoyl group. researchgate.net This indicates a predictable selectivity based on the relative nucleophilicity and steric accessibility of the nitrogen atoms. The substrate scope for these reactions includes various substituted arylsulfonyl chlorides and alkylating agents. researchgate.net

Environmental Degradation Pathways of Morpholine Structures

The environmental persistence and degradation of morpholine and its derivatives are of significant interest due to their widespread industrial use. researchgate.net The degradation can occur through both biological and non-biological processes.

Biotic Transformation Mechanisms: Role of Microorganisms and Enzymes (e.g., Cytochrome P-450)

The biodegradation of the morpholine ring is well-established and primarily carried out by specific strains of bacteria, most notably from the genus Mycobacterium. nih.govresearchgate.netresearchgate.net Strains such as Mycobacterium aurum MO1 and Mycobacterium sp. RP1 can utilize morpholine as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net

A key enzyme implicated in the initial step of morpholine catabolism is a soluble cytochrome P-450 monooxygenase. nih.govnih.govnih.gov The involvement of this enzyme is confirmed by several lines of evidence:

Inhibition Studies: The degradation of morpholine is inhibited by metyrapone, a known and specific inhibitor of cytochrome P-450 enzymes. nih.govnih.gov

Spectrophotometric Analysis: Reduced cell extracts from cultures grown on morpholine exhibit a characteristic carbon monoxide difference spectrum with a peak near 450 nm, which is indicative of cytochrome P-450. nih.gov

Inducibility: The enzymes responsible for morpholine oxidation are inducible, meaning they are synthesized by the microorganisms in response to the presence of the substrate. researchgate.net

The proposed mechanism begins with the enzymatic cleavage of a C-N bond in the morpholine ring, a reaction catalyzed by the cytochrome P-450 system. nih.govnih.govnih.gov This initial oxidative attack is a critical step that opens the heterocyclic ring, making it susceptible to further degradation. nih.govnih.gov

Identification of Biodegradation Intermediates and Metabolites

The pathway of morpholine biodegradation has been elucidated through techniques like in situ 1H Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the direct detection of metabolites in the culture medium. nih.govresearchgate.net For Mycobacterium strains, the degradation of the morpholine ring proceeds through a common pathway involving two key intermediates. nih.govnih.gov

The initial ring cleavage, catalyzed by cytochrome P-450, leads to the formation of an amino acid. nih.gov This is followed by deamination and oxidation. The primary identified intermediates are:

2-(2-aminoethoxy)acetate (B1259841) : This is the first major intermediate detected following the initial C-N bond cleavage. nih.govnih.gov

Glycolate (B3277807) (Glycolic Acid) : This C2 compound is formed from the further degradation of 2-(2-aminoethoxy)acetate. nih.govnih.gov

Ultimately, the morpholine structure is mineralized, with the excess nitrogen being released as ammonia (B1221849). researchgate.net While some studies suggest ethanolamine as another possible intermediate, its detection has not been consistently reported during morpholine degradation. nih.govresearchgate.net

Table 1: Identified Intermediates in the Biodegradation of the Morpholine Ring

Intermediate CompoundPrecursorDegrading MicroorganismAnalytical MethodReference
2-(2-aminoethoxy)acetateMorpholineMycobacterium sp. strain RP1, M. aurum MO11H NMR nih.govnih.gov
Glycolate2-(2-aminoethoxy)acetateMycobacterium sp. strain RP1, M. aurum MO11H NMR nih.govnih.gov

Abiotic Degradation Processes: Photo-Oxidation, Hydrolysis, and Thermal Decomposition

Abiotic degradation involves non-biological processes that break down chemical structures. ncsu.edu For morpholine and its derivatives, these processes are primarily thermal decomposition and, to a lesser extent, photo-oxidation and hydrolysis.

Thermal Decomposition: The thermal stability of morpholine has been investigated, particularly in the context of its use in CO2 capture systems. Studies conducted under conditions simulating industrial CO2 strippers (e.g., 135°C to 190°C) show that morpholine is significantly more stable than other commonly used amines like monoethanolamine (MEA). hw.ac.ukaiche.org Degradation becomes significant only at higher temperatures, typically above 150°C. aiche.org The rate of thermal degradation is influenced by temperature and the concentration of dissolved CO2. aiche.org Unlike MEA, which produces degradation products like HEIA (1-(2-Hydroxyethyl)-2-imidazolidinone) and HEEDA (N-(2-Hydroxyethyl) ethylenediamine), these compounds were not detected in the thermal degradation of morpholine under the same conditions. hw.ac.ukresearchgate.net

Photo-Oxidation and Hydrolysis: Photo-oxidation, initiated by UV radiation, and hydrolysis are general abiotic degradation pathways for many organic compounds. ncsu.edu These processes lead to the fragmentation of polymer chains and the introduction of oxygen-containing functional groups. mdpi.com While specific studies on the photo-oxidation or hydrolysis of this compound are limited, the presence of ether and amine linkages in the molecule represents potential sites for oxidative and hydrolytic cleavage under harsh environmental conditions. ncsu.edu

Mechanistic Aspects of Polymer Degradation Incorporating Morpholine Units

Polymers containing morpholine derivatives are utilized in various fields, including pharmaceuticals. e3s-conferences.org The degradation of such polymers is a critical factor determining their lifespan and environmental impact. The degradation of a polymer can proceed through several mechanisms, including physical, chemical (hydrolytic or enzymatic), and biological routes. nih.gov

The incorporation of a morpholine unit into a polymer backbone introduces ether and amine functionalities, which can influence the degradation mechanism.

Hydrolytic Degradation: In polyesters or polyamides incorporating morpholine units, the ester or amide linkages are susceptible to hydrolysis. The rate of this process can be influenced by the hydrophilicity imparted by the morpholine ring, which can affect water diffusion into the polymer matrix. ncsu.edu

Oxidative Degradation: The C-O and C-N bonds within the morpholine ring itself can be sites for oxidative attack, which can lead to chain scission. mdpi.com This abiotic process can fragment the polymer, making it more accessible to subsequent biodegradation. ncsu.edu

Biodegradation: Once the polymer has been fragmented into smaller oligomers or monomers containing the morpholine structure, these smaller units can be subjected to the microbial degradation pathways described previously (Section 3.3.1). The biodegradability is generally enhanced by lower molecular weight and lower crystallinity of the polymer. ncsu.edulboro.ac.uk

Due to this critical lack of specific ¹H NMR, ¹³C NMR, 2D NMR, HRMS, and MS/MS data for This compound , it is not possible to generate a scientifically accurate and detailed article that adheres to the requested outline. Fulfilling the request would require fabricating data, which falls outside the scope of providing factual and accurate information.

Information available for the related compound, 4-(2-Aminoethyl)morpholine , includes:

¹H and ¹³C NMR data from the Biological Magnetic Resonance Bank. bmrb.io

Mass spectrometry data , including GC-MS and other MS analyses, from PubChem and other sources. nih.govnih.gov

General discussions on its use as a lysosome-targeting group and in the synthesis of other molecules. sigmaaldrich.comresearchgate.net

However, the structural differences between the 2-substituted and 4-substituted morpholine derivatives lead to distinct spectroscopic signatures. Therefore, the data for 4-(2-Aminoethyl)morpholine cannot be used to accurately describe this compound.

Without the foundational experimental data for the specified compound, the creation of the requested article with its detailed subsections on structural elucidation is not feasible.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound.

The IR spectrum of a molecule reveals the vibrational frequencies of its bonds, which are characteristic of specific functional groups. For morpholine (B109124) and its derivatives, key vibrational bands can be assigned to the various parts of the molecule. The IR spectrum of 4-(2-Aminoethyl)morpholine (B49859), a closely related compound, shows characteristic peaks that can be used for identification. researchgate.net

Table 1: Characteristic Vibrational Frequencies for Morpholine Derivatives

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
N-H (amine) Stretching 3300 - 3500
C-H (alkane) Stretching 2850 - 3000
C-N Stretching 1000 - 1250

This table presents generalized data for morpholine derivatives and may not represent the exact values for 2-(2-Ethylaminoethyl)morpholine.

Raman spectroscopy provides complementary information to IR spectroscopy. Analysis of Raman spectra can help in understanding the molecular structure and identifying the compound. researchgate.net

The morpholine ring can exist in different conformations, with the chair form being the most stable. For morpholine itself, two chair conformers exist, distinguished by the axial or equatorial orientation of the N-H bond. researchgate.net The energy difference between these conformers is small. researchgate.net For substituted morpholines like this compound, the conformational landscape is more complex due to the flexibility of the side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The chromophores in this compound are the parts of the molecule that absorb UV or visible light. The morpholine ring itself exhibits absorption bands in the UV region. A study on morpholine showed two absorption bands around 205 nm and 230 nm, which are attributed to σ → σ* and n → σ* transitions of the nitrogen or oxygen atoms in the morpholine skeleton, respectively. eurjchem.com

The electronic absorption spectrum of a molecule can be influenced by the solvent polarity. For morpholine, an increase in solvent polarity leads to a bathochromic (red) shift of the absorption bands, indicating stabilization of the excited state. eurjchem.com The UV-Vis spectrum of a complex of 4-(2-aminoethyl) morpholine indicated a cutoff wavelength of 249 nm. researchgate.net

Crystallographic Techniques for Solid-State Structure Determination

While a specific crystal structure for this compound was not found in the search results, the crystal structures of related morpholine derivatives have been determined. mdpi.com For example, the crystal structure of 1,2-dimorpholinoethane (B162056) has been solved, revealing a centrosymmetric molecule. mdpi.com X-ray diffraction data for cabergoline, a complex ergoline (B1233604) derivative containing a morpholine moiety, has also been used to determine its crystal structure and perform conformational analysis. nih.gov

For a molecule like this compound, X-ray crystallography would provide unambiguous information about its solid-state conformation, including the orientation of the ethylaminoethyl side chain relative to the morpholine ring and the details of any intermolecular hydrogen bonding networks that stabilize the crystal lattice. mdpi.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of publicly available single-crystal X-ray diffraction data for the compound this compound. While crystallographic studies have been conducted on structurally related morpholine derivatives, such as 2-(morpholino)ethylammonium picrate (B76445) monohydrate nih.gov and metal complexes of 4-(2-aminoethyl)morpholine nih.gov, the specific crystal structure of this compound remains uncharacterized by this technique.

The determination of a compound's three-dimensional atomic arrangement through single-crystal X-ray diffraction is a definitive method for elucidating its absolute configuration and understanding the intermolecular interactions that govern its molecular packing in the solid state. This powerful analytical technique provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to a complete structural description. Furthermore, analysis of the crystal lattice reveals how individual molecules are arranged, including the identification of hydrogen bonding networks and other non-covalent interactions that influence the material's macroscopic properties.

Without experimental diffraction data, any discussion of the absolute configuration at potential stereocenters and the specifics of the molecular packing for this compound would be purely speculative. The acquisition of suitable single crystals and subsequent X-ray analysis would be necessary to provide the detailed structural insights required for this section.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular orbitals, charge distributions, and energy landscapes.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance between accuracy and computational cost. researchgate.net It is widely used to predict the ground-state geometry and electronic properties of molecules.

For the analogous compound, 4-(2-aminoethyl)morpholine (B49859), DFT calculations, particularly using the B3LYP method, have been employed to investigate its structure. researchgate.net These studies reveal that the morpholine (B109124) ring adopts a stable chair conformation. The geometry is optimized to find the lowest energy structure, providing precise bond lengths, bond angles, and dihedral angles. Intermolecular hydrogen bonding is also a key feature that can be analyzed through DFT. researchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a small gap suggests that the molecule is more reactive as it requires less energy to be excited. researchgate.net Analysis of the electron density of HOMO and LUMO for 4-(2-aminoethyl)morpholine indicates electron transport capabilities within the molecule, which is often correlated with its bioactivity. researchgate.net Similar properties are anticipated for 2-(2-ethylaminoethyl)morpholine, with the ethyl group likely introducing subtle changes to the electronic distribution and steric profile.

Table 1: Predicted Geometrical Parameters of 4-(2-Aminoethyl)morpholine using DFT (B3LYP) Note: This data is for the structural analog 4-(2-aminoethyl)morpholine and serves as a close approximation for this compound.

ParameterBond/AngleCalculated Value
Bond LengthC-N (morpholine)~1.46 Å
C-O (morpholine)~1.43 Å
C-C (ethyl chain)~1.54 Å
N-H (amine)~1.01 Å
Bond AngleC-O-C (morpholine)~111°
C-N-C (morpholine)~110°
Dihedral AngleC-O-C-C(morpholine)~-60° (gauche)

Data is illustrative and based on typical values from DFT studies on morpholine derivatives.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory offer higher accuracy than standard DFT for energies and properties, though at a greater computational expense.

In studies of related morpholine derivatives, such as morpholine-4-ylmethylthiourea, ab initio calculations at the MP2 level have been used alongside DFT to relax the molecular geometry and calculate vibrational frequencies. nih.gov These high-level calculations serve as a benchmark for the results obtained from more computationally efficient DFT methods. For this compound, ab initio methods could provide a highly accurate determination of its conformational energies, ionization potential, and electron affinity, refining the predictions made by DFT.

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Vibrational Frequencies: DFT calculations are commonly used to compute the harmonic vibrational frequencies of molecules. These theoretical frequencies, when appropriately scaled, show excellent agreement with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. nih.gov For 4-(2-aminoethyl)morpholine, vibrational spectral analysis has been performed using the B3LYP method, allowing for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net The characteristic vibrations of the morpholine ring, such as C-H, C-O, and C-N stretching, as well as the vibrations of the aminoethyl side chain, can be precisely identified. acs.orgresearchgate.net

Table 2: Selected Predicted Vibrational Frequencies for Morpholine Derivatives Note: This data is representative for morpholine-containing structures and based on studies of analogs.

Vibrational ModePredicted Wavenumber (cm⁻¹)Spectroscopic Technique
N-H Stretch (amine)~3350 - 3450FTIR, Raman
C-H Stretch (asymmetric)~2950 - 3000FTIR, Raman
C-H Stretch (symmetric)~2850 - 2900FTIR, Raman
C-O-C Stretch~1100 - 1120FTIR
C-N Stretch~1050 - 1090FTIR

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of ¹H and ¹³C NMR chemical shifts. These predicted values for 4-(2-aminoethyl)morpholine have been shown to correlate well with experimental data. chemicalbook.com Such calculations are invaluable for confirming the structure of the molecule and assigning specific resonances in the experimental NMR spectrum.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax). For 4-(2-aminoethyl)morpholine, the analysis of its frontier orbitals via DFT gives an indication of the electronic transitions that would be observed in its UV-Vis spectrum. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics is ideal for studying the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. fiveable.memdpi.com MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior, conformational changes, and interactions with its environment.

MD simulations are perfectly suited to explore the conformational landscape of a flexible molecule like this compound. The morpholine ring itself is known to exist in a dynamic equilibrium between chair and boat/skew-boat conformations, with the chair form being predominant. acs.org

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly model solvent molecules (such as water), allowing for a detailed investigation of solute-solvent interactions. For a molecule like this compound, which has both polar (amine, ether) and non-polar (ethyl) groups, its interaction with water is complex.

MD simulations can be used to calculate the radial distribution functions around specific atoms of the solute, revealing the structure of the solvent shells. They can also elucidate the dynamics of hydrogen bonds formed between the molecule's nitrogen and oxygen atoms and the surrounding water molecules. Studies on morpholine in aqueous solutions have shown how solvation affects its vibrational spectra, a phenomenon known as solvatochromism. acs.org Similar investigations for this compound would provide crucial insights into its hydration state and behavior in aqueous media, which is fundamental to many of its potential applications.

Computational Elucidation of Reaction Mechanisms

Computational methods are invaluable for identifying and characterizing the high-energy transition states and lower-energy intermediates that occur during a chemical reaction. solubilityofthings.comtutorchase.comyoutube.com For reactions involving this compound, such as N-alkylation or acylation, computational models can map the potential energy surface of the reaction. This allows for the geometric and energetic characterization of transient species that are often difficult or impossible to observe experimentally. solubilityofthings.comyoutube.com A transition state represents the highest energy point on the reaction pathway, while an intermediate is a metastable species that exists in a local energy minimum between two transition states. youtube.comresearchgate.net

This compound has multiple reactive sites, including the two nitrogen atoms and the potential for reactions at the carbon atoms of the rings and side chain. Computational chemistry can be a powerful tool to predict the selectivity of reactions.

Regioselectivity: In cases where a reagent can attack multiple sites, computational models can determine the most likely point of attack by comparing the activation energies for each possible reaction pathway. For instance, in an alkylation reaction, calculations could predict whether the alkyl group will add to the morpholine nitrogen or the ethylamino nitrogen.

Chemoselectivity: When a molecule contains different functional groups, computational methods can predict which group will react preferentially. For this compound, this could involve predicting whether a reagent will react with the amine or the morpholine moiety.

Stereoselectivity: If the reaction can produce different stereoisomers, computational models can predict the favored product by calculating the energies of the diastereomeric transition states leading to each stereoisomer.

Computational Modeling of Compound Interactions with Macromolecular Systems

The interaction of small molecules like this compound with biological macromolecules is a key area of study, particularly in drug discovery.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govjchemlett.com For this compound, docking studies could be used to explore its potential binding modes within the active site of an enzyme or the binding pocket of a receptor. These studies provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.govplos.org MD simulations provide a more realistic picture of the binding event by accounting for the flexibility of both the ligand and the protein. plos.org These simulations can reveal conformational changes that occur upon binding and can be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity. nih.govplos.org

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Chemical Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific chemical property. jocpr.com The fundamental principle is that the structural features of a molecule, such as its size, shape, and electronic properties, dictate its interactions with a biological target or its chemical behavior. jocpr.com

A typical QSAR study involves calculating a set of numerical parameters, known as molecular descriptors, for a series of related compounds. These descriptors quantify various aspects of the molecule's structure:

Topological descriptors: Describe the atomic connectivity and shape of the molecule.

Electronic descriptors: Quantify properties like charge distribution and polarizability.

Hydrophobic descriptors: Typically represented by the partition coefficient (LogP), which measures a compound's solubility in water versus lipids.

Steric descriptors: Relate to the volume and three-dimensional shape of the molecule.

These descriptors are then used as independent variables in a statistical model to predict the dependent variable, which is the measured biological activity or property. While no specific QSAR model for this compound is published, a hypothetical QSAR data table for a series of related aminoalkyl-morpholine derivatives would be structured as follows to predict a specific interaction, such as receptor binding affinity.

Hypothetical QSAR Data Table for Aminoalkyl-Morpholine Derivatives

Compound Molecular Weight ( g/mol ) LogP Polar Surface Area (Ų) Predicted Activity (IC₅₀, µM)
Derivative 1 144.22 -0.8 41.5 10.5
Derivative 2 158.24 -0.5 41.5 8.2
This compound 158.24 -0.5 (Estimated) 41.5 (Estimated) Predicted Value
Derivative 3 172.27 -0.2 41.5 5.1

This table is for illustrative purposes only. The values are hypothetical and demonstrate the type of data used in a QSAR study. No experimental or validated predicted data for this compound exists in this context.

Development and Application of Machine Learning in Chemical Research

Machine learning (ML), a subset of artificial intelligence, has emerged as a transformative force in chemical research. ML models can learn complex, non-linear patterns from large datasets, enabling predictions that go beyond the capabilities of traditional QSAR models. biorxiv.orgresearchgate.net

Predictive Models for Chemical Properties and Reactivity

Machine learning models are increasingly used to predict a wide range of chemical properties, including solubility, boiling point, toxicity, and reaction outcomes. arxiv.org These models are typically trained on vast databases of known molecules and their experimentally determined properties. arxiv.org By learning from this data, models like graph neural networks (GNNs) and transformers can predict the properties of new, un-synthesized molecules with remarkable accuracy. arxiv.orgarxiv.org

For a compound like this compound, an ML model could predict its fundamental physicochemical properties based on its structure. The model would process the molecular graph or a string-based representation (like SMILES) to generate a set of features, which are then used to make a prediction. arxiv.org The development of such models relies on high-quality, extensive datasets, which are not currently available for this specific compound.

Illustrative Data for a Property Prediction Model

Property Predicted Value Experimental Value
Boiling Point (°C) Model Prediction Not Available
pKa (Primary Amine) Model Prediction Not Available

This table illustrates the output of a machine learning prediction model. Due to a lack of published research, no validated predicted or experimental values for this compound can be provided.

Data-Driven Approaches for Synthesis Design and Optimization

Beyond property prediction, machine learning is also being applied to the challenge of chemical synthesis. Data-driven models can suggest optimal reaction conditions, predict reaction yields, or even design entire multi-step synthesis routes for a target molecule. acs.orgchemrxiv.org These tools analyze vast databases of published chemical reactions to learn the rules and patterns of organic chemistry.

For the synthesis of morpholine derivatives, recent research has focused on developing greener and more efficient methods. acs.org A data-driven approach to optimizing the synthesis of this compound would involve building a model trained on reaction data for similar amine alkylations. The model could then predict the product yield under different conditions, helping chemists identify the optimal solvent, temperature, and catalyst without extensive trial-and-error experimentation.

Example of a Data-Driven Synthesis Optimization Table

Parameter Value Predicted Yield (%)
Temperature (°C) 60 75
Temperature (°C) 80 88
Temperature (°C) 100 82
Catalyst Loading (mol%) 0.5 81
Catalyst Loading (mol%) 1.0 88

This table is a conceptual example of how machine learning could be used to optimize a reaction. The data is hypothetical and does not represent an actual study on this compound.

Diverse Applications of 2 2 Ethylaminoethyl Morpholine in Chemical Research

Coordination Chemistry: Ligand Design and Metal Complexation

The presence of nitrogen and oxygen heteroatoms makes morpholine (B109124) and its derivatives excellent candidates for use as ligands in coordination chemistry. nih.gov The 2-(2-Ethylaminoethyl)morpholine compound, with its three potential donor sites (the two nitrogen atoms and the oxygen atom), can act as a flexible and versatile ligand for a variety of metal ions.

Synthesis and Characterization of Metal Complexes with this compound as a Ligand

The synthesis of metal complexes using morpholine-based ligands is a well-established area of study. Typically, these syntheses involve the reaction of a metal salt with the ligand in a suitable solvent. For instance, complexes of the related ligand 4-(2-aminoethyl)morpholine (B49859) have been successfully synthesized with various metal ions, including nickel(II) and cadmium(II). nih.govnih.gov The synthesis of a nickel(II) complex involved the direct reaction of the ligand with nickel(II) chloride, resulting in the formation of bis[4-(2-aminoethyl)morpholine-κ² N,N′]diaquanickel(II) dichloride. nih.gov Similarly, a cadmium(II) complex was prepared by reacting 4-(2-aminoethyl)morpholine with cadmium(II) bromide tetrahydrate at 303 K. nih.gov

Table 1: Synthesis and Characterization of a Representative Metal Complex with a Morpholine-based Ligand

Feature Description Reference
Complex Bis[4-(2-aminoethyl)morpholine-κ² N:N′]diaquanickel(II) dichloride nih.gov
Synthesis Reaction of 4-(2-aminoethyl)morpholine with Nickel(II) chloride nih.gov
Metal Ion Nickel(II) nih.gov
Coordination Geometry Octahedral (N₄O₂ type) nih.gov

| Characterization | Crystal Structure Analysis, Hirshfeld Surface Analysis, Infrared Spectroscopy | nih.gov |

Chelation Studies and Determination of Coordination Modes

Chelation studies reveal how the ligand binds to the central metal ion. Due to its ethylaminoethyl side chain, this compound is an effective chelating agent. Structural studies on analogous complexes, such as those with 4-(2-aminoethyl)morpholine, show that the ligand typically acts as an N,N′-bidentate ligand. nih.gov It coordinates to the metal center through the nitrogen atom of the morpholine ring and the nitrogen atom of the terminal amino group.

This bidentate coordination results in the formation of a highly stable five-membered chelate ring. nih.gov In the case of the [CdBr₂(C₆H₁₄N₂O)] complex, the 4-(2-aminoethyl)morpholine ligand binds in this N,N' bidentate fashion, contributing to a distorted octahedral geometry around the cadmium atom. nih.gov The morpholine ring itself typically adopts a stable chair conformation within these complexes. nih.gov The specific coordination modes can vary depending on the metal ion and the reaction conditions, but the N,N'-bidentate chelation is a dominant and stabilizing feature. nih.gov

Exploration of Metal-Organic Frameworks (MOFs) incorporating Morpholine-Based Units

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic molecules. researchgate.netyoutube.com The functional groups on the organic linkers are key to the properties of the resulting MOF. youtube.com While direct incorporation of this compound into MOFs is an emerging area, research on related structures demonstrates the potential.

Polymer Chemistry and Advanced Materials Science

The reactive amine groups and the morpholine ring make this compound a valuable precursor for synthesizing advanced polymers and materials with tailored properties.

Monomer in the Synthesis of Functional and Stimuli-Responsive Polymers

Stimuli-responsive polymers, or "smart" polymers, can change their physical or chemical properties in response to external triggers like pH, temperature, or light. rsc.orgnih.gov The morpholine moiety is a known pH-responsive group, making its derivatives excellent candidates for creating such materials. A key strategy involves modifying the ligand to create a polymerizable monomer.

For instance, a new cationic monomer, methacrylamido-4-(2-aminoethyl) morpholine (MAEM), was synthesized from a morpholine derivative in a single step. epa.gov This monomer was then copolymerized with acrylamide (B121943) via free-radical polymerization to create novel hydrogels. epa.gov Similarly, other morpholine-based monomers like N-ethyl morpholine methacrylate (B99206) (EMM) have been polymerized to yield pH-sensitive systems. nih.gov Given its structure, this compound could be similarly functionalized, for example, by reacting its secondary amine with methacryloyl chloride, to produce a novel monomer for the synthesis of functional and stimuli-responsive polymers. These polymers would be expected to exhibit pH-responsiveness due to the protonation/deprotonation of the tertiary morpholine nitrogen and the other amine group. epa.govnih.gov

Design of Novel Hydrogels and Polymeric Adsorbents for Environmental Remediation

Hydrogels are crosslinked polymer networks that can absorb large amounts of water. When made from stimuli-responsive polymers, they can be used in a variety of applications, including environmental remediation. nih.govrsc.org Polymeric adsorbents derived from morpholine-based monomers have shown significant promise in this area.

Novel hydrogels prepared from the morpholine-derived monomer MAEM and acrylamide have been successfully used as adsorbents for the removal of anionic textile dyes from wastewater. epa.gov These poly(Aam-c-MAEM) hydrogels demonstrated efficient uptake of Reactive Orange dye. The adsorption process was found to be highly dependent on factors such as pH, adsorbent dosage, and temperature, which is characteristic of functional polymeric adsorbents. epa.gov Swelling studies of similar morpholine-based hydrogels showed hydration degrees that could reach up to 2600% depending on the pH and the crosslinker used, highlighting their high absorption capacity. nih.gov The success of these materials demonstrates that hydrogels and adsorbents based on this compound could be designed for targeted environmental remediation tasks, such as the removal of heavy metals or organic pollutants from contaminated water sources. epa.govnih.gov

Table 2: Adsorption Parameters for a Morpholine-Based Hydrogel Adsorbent

Parameter Finding Reference
Adsorbent Poly(acrylamide-co-methacrylamido-4-(2-aminoethyl) morpholine) hydrogel epa.gov
Target Pollutant Reactive Orange (anionic dye) epa.gov
Adsorption Kinetics Best fit with the pseudo-second-order model epa.gov
Adsorption Isotherm Consistent with Temkin > D-R > Langmuir > Freundlich models epa.gov

| Application | Removal of anionic textile dyes from wastewater | epa.gov |

Applications as Crosslinking Agents and Polymer Modifiers

While direct studies on the application of this compound as a crosslinking agent are not extensively documented, the functionalities inherent in its molecular structure and the known applications of similar morpholine derivatives suggest its potential in polymer chemistry. The presence of a secondary amine and a tertiary amine within the same molecule allows it to potentially act as a curing agent or a catalyst in the formation of polymer networks.

Morpholine and its derivatives have established roles in the polymer industry. For instance, they are utilized as curing agents and stabilizers in the production of polymers and resins, contributing to the development of materials with enhanced mechanical and thermal properties. e3s-conferences.org Specifically, certain morpholine derivatives are employed as catalysts in the synthesis of polyurethane foams. nih.gov The amine groups in these compounds can catalyze the reaction between isocyanates and polyols to form the urethane (B1682113) linkages that constitute the polymer backbone. One example is 2,2-Dimorpholinodiethylether (DMDEE), which acts as a catalyst, particularly for blowing reactions in the production of polyurethane foams. atamanchemicals.com Another related compound, 4-methyl-2-morpholinone, has been identified as a curing agent for epoxy resins, either on its own or as an accelerator for other conventional curing agents like anhydrides or dicyandiamide. google.com

Given these precedents, this compound, with its available amine functionalities, could theoretically participate in similar reactions. The secondary amine could react directly with epoxy groups, while the tertiary amine could act as a catalyst, accelerating the curing process. Its potential to modify polymer properties stems from its ability to be incorporated into the polymer matrix, potentially influencing characteristics such as flexibility, adhesion, and thermal stability. Further research is required to fully elucidate and optimize its role as a crosslinking agent and polymer modifier.

Role as a Solvent and Reaction Medium

The utility of a chemical compound as a solvent is dictated by its physical and chemical properties, including its polarity, boiling point, and ability to dissolve a range of solutes.

Investigation of its Solvating Properties for Organic Reactions and Separations

Morpholine itself is recognized as a versatile solvent due to its polarity and miscibility with water and many organic solvents. google.com It is capable of dissolving a variety of organic materials, including resins, waxes, and dyes. google.com The physicochemical properties of this compound suggest it shares some of these beneficial solvent characteristics. It is predicted to have high water solubility due to the polar morpholine ring and is likely miscible with polar organic solvents such as methanol (B129727) and ethyl acetate. taylorfrancis.com Its estimated boiling point is in the range of 220–240°C, which is advantageous for reactions requiring elevated temperatures. taylorfrancis.com

A structurally similar compound, 4-(2-(N,N-dimethylamino)ethyl)morpholine, has been described as an excellent solvent. chemicalbook.com The combination of the morpholine ring and the ethylamino side chain in this compound provides both hydrogen bond accepting (from the oxygen and tertiary nitrogen) and donating (from the secondary amine) capabilities, which can be crucial for solvating a variety of reactants and intermediates in organic synthesis. These properties make it a potentially useful medium for a range of chemical transformations.

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-MorpholinoethanolMorpholine
Molecular Formula C₈H₁₈N₂OC₆H₁₃NO₂ amines.comC₄H₉NO chemmethod.com
Molecular Weight ~156.23 g/mol taylorfrancis.com131.17 g/mol amines.com87.12 g/mol chemmethod.com
Boiling Point 220–240°C (estimated) taylorfrancis.com226-228°C amines.com129°C chemmethod.com
Solubility in Water High (predicted) taylorfrancis.comSoluble amines.comMiscible chemmethod.com
pKa of Conjugate Acid ~9–10 (predicted for amine) taylorfrancis.comNot specified8.49 chemmethod.com

Applications in Green Chemistry as a Sustainable and Recyclable Solvent

The principles of green chemistry encourage the use of solvents that are non-toxic, derived from renewable resources, and recyclable. While specific studies on this compound as a green solvent are not available, some of its properties and the general behavior of morpholine derivatives suggest potential in this area.

The high boiling point of this compound could facilitate its recovery and reuse after a reaction through distillation, reducing solvent waste. taylorfrancis.com Furthermore, processes for recovering morpholine from aqueous solutions have been developed, which could potentially be adapted for its derivatives. researchgate.net One such method involves the use of a strong alkali to separate the morpholine, which can then be purified by distillation. researchgate.net The ability to recycle the solvent is a key aspect of sustainable chemical processes. enamine.net

In a related context, N-formyl morpholine has been synthesized and evaluated as a green solvent for the synthesis of heterocyclic compounds. nih.gov This highlights the potential of the morpholine scaffold in the development of environmentally benign reaction media. The biodegradability and toxicity profile of this compound would need to be thoroughly investigated to fully assess its credentials as a green solvent.

Reagent and Building Block in Organic Synthesis

The reactivity of the functional groups in this compound makes it a valuable precursor and reagent in the construction of more complex molecules.

Utilization in Specific Organic Transformations (e.g., peptide coupling reagents or intermediates for other complex molecules)

In the realm of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), organic bases play a crucial role. While piperidine (B6355638) is commonly used for the removal of the Fmoc protecting group, studies have explored the use of morpholine as a greener alternative. e3s-conferences.orgnih.gov Morpholine in dimethylformamide (DMF) has been shown to efficiently remove the Fmoc group while minimizing common side reactions like diketopiperazine and aspartimide formation. nih.gov Furthermore, N-methylmorpholine is a well-established base used in conjunction with coupling reagents in peptide synthesis. researchgate.netsigmaaldrich.com Given that this compound is a base, with a predicted pKa of the amine group around 9-10, it could potentially serve a similar function as a basic activator in peptide coupling reactions. taylorfrancis.com

The structure of this compound also positions it as a useful intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its analog, 4-(2-Aminoethyl)morpholine, is a known precursor for the synthesis of a variety of antimicrobial agents and fluorescent probes for biological imaging. chemicalbook.comgoogle.com This suggests that this compound could be similarly employed to introduce a morpholine moiety into larger molecular frameworks, potentially imparting desirable pharmacokinetic properties.

Precursor for Heterocyclic Compounds and Complex Molecular Architectures

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. atamanchemicals.comsigmaaldrich.comnih.gov this compound can serve as a starting material for the synthesis of a variety of heterocyclic compounds and complex molecular architectures. taylorfrancis.com The secondary amine provides a reactive handle for further functionalization.

For instance, it is a potential precursor for the development of novel anticancer and neurological drugs. taylorfrancis.com The morpholine ring is known to, in some cases, be able to cross the blood-brain barrier, making it a desirable feature in drugs targeting the central nervous system. taylorfrancis.com The tertiary amine within the morpholine ring can also enhance cell membrane permeability, which is beneficial for the bioavailability of certain drugs. taylorfrancis.com

Research on the synthesis of N-arylpiperazines, another important class of pharmacologically active compounds, often involves the reaction of anilines with bis(2-chloroethyl)amine. A similar synthetic strategy could potentially be employed with this compound to generate more complex diamine structures. Additionally, the reaction of 4-(2-Aminoethyl)morpholine with arylsulfonyl chlorides has been used to synthesize a series of sulfonamide derivatives with antibacterial activity. This demonstrates how the ethylamine (B1201723) side chain can be readily modified to create new classes of compounds. The versatility of the morpholine scaffold, combined with the reactive sites on the ethylaminoethyl side chain, makes this compound a valuable building block for the construction of diverse and potentially bioactive heterocyclic systems. taylorfrancis.com

Table 2: Examples of Bioactive Compounds Derived from Morpholine Scaffolds

Compound ClassSynthetic Precursor(s)Potential Therapeutic ApplicationReference(s)
Anticancer Agents 2-(Benzimidazol-2-yl)quinoxalines with morpholine moietiesLung Cancer amines.comnih.gov
Antimicrobial Agents Sulfonamides from 4-(2-Aminoethyl)morpholineBacterial Infections
Fluorescent Probes 1,8-naphthalimide conjugated with 4-(2-Aminoethyl)morpholineDNA Targeting, pH Sensing chemicalbook.comgoogle.com
Neurological Drugs N-ArylpiperazinesSerotonin Receptor Agonists google.com

Environmental Chemistry: Fate, Transport, and Degradation Studies

The environmental behavior of this compound is largely governed by its physicochemical properties, which are expected to be similar to other water-soluble morpholine derivatives.

Based on data for analogous compounds, this compound is not expected to be persistent in the environment. The safety data sheet for 4-(2-aminoethyl)morpholine indicates that persistence is unlikely. fishersci.com Its high water solubility suggests it will be mobile in soil and water, moving with soil moisture and running water rather than adsorbing to sediment or organic matter. fishersci.comnih.gov

The biodegradation of the parent compound, morpholine, has been demonstrated. A Mycobacterium strain, designated RP1, isolated from contaminated activated sludge, is capable of using morpholine as a sole source of carbon, nitrogen, and energy. nih.gov The degradation by this strain was observed to complete within 13 hours under specific laboratory conditions. nih.gov Furthermore, mixed cultures of gram-negative bacteria, predominantly pseudomonads, have also been shown to degrade morpholine. inchem.org This suggests that microbial degradation is a key process in the environmental removal of morpholine-based compounds.

Studies on the biodegradation of morpholine by Mycobacterium strain RP1 have identified key transformation products through the use of ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy. nih.gov The degradation pathway involves the initial cleavage of the C-N bond of the morpholine ring, a step catalyzed by a cytochrome P-450 monooxygenase. nih.gov This leads to the formation of two primary intermediates:

2-(2-aminoethoxy)acetate (B1259841)

Glycolate (B3277807) nih.gov

In the degradation process by Mycobacterium sp. strain RP1, 2-(2-aminoethoxy)acetate appears as an intermediate which is then further metabolized, while glycolate can accumulate in the medium. nih.gov The initial catabolism of morpholine to 2-(2-aminoethoxy)acetate can be oxidatively cleaved, yielding glycolate and, indirectly, ethanolamine (B43304). inchem.org

The presence of compounds like this compound in wastewater is often linked to their industrial applications, such as their use as anticorrosive agents in water boiling systems. nih.gov Due to their water solubility, they can be released into the environment via industrial effluents. nih.gov

The biodegradability of morpholine by microorganisms found in activated sludge is a critical aspect of its removal during wastewater treatment. nih.gov The ability of mixed bacterial cultures to utilize morpholine indicates that conventional biological wastewater treatment processes can be effective in its remediation. inchem.org Interestingly, studies have shown that while a consortium of bacterial strains can effectively degrade morpholine, individual strains isolated from the mixture may not be able to grow on morpholine alone, highlighting the importance of microbial consortia in the complete degradation of such compounds in treatment facilities. inchem.org

Development of Advanced Analytical Methodologies for Compound Characterization and Quantification

Accurate quantification of this compound and its analogs in various matrices requires robust analytical methods. Methodologies developed for morpholine serve as an excellent foundation for this purpose.

Chromatography is the cornerstone for the separation and quantification of morpholine derivatives. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ion Chromatography (IC) have all been successfully employed.

Gas Chromatography (GC): GC methods, particularly when coupled with mass spectrometry (GC-MS), provide high sensitivity and specificity. For trace analysis of morpholine, a derivatization step is often employed to create a more volatile and easily detectable compound. A common method involves reacting morpholine, a secondary amine, with sodium nitrite (B80452) under acidic conditions to produce the stable and volatile N-nitrosomorpholine (NMOR), which can then be determined by GC-MS. nih.govresearchgate.net This derivatization significantly enhances detection capabilities compared to direct injection. nih.gov Another approach for analyzing morpholine in aqueous samples like steam condensate uses a multi-mode inlet and a base-deactivated capillary column with flame ionization detection (FID), which avoids the need for derivatization. sigmaaldrich.com

Table 1: GC-MS Derivatization Method Parameters for Morpholine Analysis. nih.gov
ParameterValue
TechniqueGas Chromatography-Mass Spectrometry (GC-MS)
DerivatizationReaction with sodium nitrite to form N-nitrosomorpholine
Linearity Range10–500 µg·L⁻¹
Coefficient of Determination (R²)>0.999
Limit of Detection (LOD)7.3 µg·L⁻¹
Limit of Quantification (LOQ)24.4 µg·L⁻¹
Spiked Recovery Rate94.3% to 109.0%

High-Performance Liquid Chromatography (HPLC): HPLC methods offer versatility for analyzing polar, non-volatile amines. One validated method for determining morpholine residues in fruit commodities utilizes hydrophilic interaction liquid chromatography with electrospray ionization and tandem mass spectrometry (HILIC-ESI-MS/MS). nih.gov This method involves a simple extraction with acidified methanol followed by centrifugation and direct analysis. nih.gov For separating morpholine from other ethanolamines, mixed-mode chromatography columns that retain basic compounds through cation-exchange can be used, with detection achieved via a refractive index detector, as these compounds lack a UV chromophore. helixchrom.com

Table 2: Validation Data for HILIC-MS/MS Method for Morpholine in Fruit. nih.gov
ParameterValue
TechniqueHILIC-ESI-MS/MS
MatricesApple, Orange, Lemon, Grapefruit
Fortification Levels0.01, 0.04, and 0.2 µg/g
Recovery84% to 120%
Limit of Quantitation (LOQ)0.01 µg/g
Method Detection Limit (MDL)0.0010 to 0.0040 µg/g

Ion Chromatography (IC): IC is a well-established technique for determining amines in aqueous solutions. It is the method of choice in industries such as nuclear power plants for monitoring morpholine and other amines used as corrosion inhibitors. lcms.czthermofisher.com These methods typically use cation-exchange columns (e.g., Dionex IonPac CS16 or CS19) with an electrolytically generated methanesulfonic acid (MSA) eluent and suppressed conductivity detection. lcms.czcromlab-instruments.es This approach allows for the sensitive determination of morpholine in complex matrices, and in-line matrix elimination techniques can be used to concentrate the analyte while removing interfering sample components. cromlab-instruments.es

Spectroscopic detectors, especially mass spectrometry, are pivotal for achieving the high sensitivity and specificity required for modern analytical methods.

Mass Spectrometry (MS): The coupling of MS with chromatographic systems (GC-MS and LC-MS) represents the gold standard for trace analysis. nih.govnih.goveschemy.com

Tandem Mass Spectrometry (MS/MS): Used with HPLC, MS/MS provides excellent selectivity by monitoring specific precursor-to-product ion transitions, which minimizes matrix interference and allows for confident identification and quantification at very low levels. nih.gov

Selected Ion Monitoring (SIM): In GC-MS analysis, operating in SIM mode allows the instrument to monitor only specific mass fragments characteristic of the analyte (e.g., m/z 86.1 and 116.1 for N-nitrosomorpholine), drastically increasing the signal-to-noise ratio and improving detection limits. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a routine quantitative tool, high-resolution NMR is a powerful spectroscopic technique for structural elucidation. Its application was crucial in identifying the chemical structures of the unknown metabolites 2-(2-aminoethoxy)acetate and glycolate during the study of morpholine's biodegradation pathway, demonstrating its value in environmental fate research. nih.gov

Methodologies for Impurity Profiling and Trace Analysis

The rigorous identification and quantification of impurities are critical for ensuring the quality, consistency, and safety of chemical compounds used in research and industrial applications. Impurity profiling involves a systematic approach to identify, characterize, and quantify impurities in pharmaceutical substances and products. biomedres.usnih.gov These impurities can originate from various sources, including the synthesis process, degradation over time, or residual solvents and reagents. nih.govresearchgate.net For this compound, a morpholine derivative, a suite of advanced analytical techniques is employed to establish a comprehensive impurity profile and perform trace analysis. While specific literature detailing the impurity profile of this compound is sparse, methodologies are adapted from established analytical protocols for morpholine and other structurally related amines.

The most effective strategies typically involve a combination of high-resolution separation techniques coupled with sensitive detection methods. nih.gov Chromatographic and spectroscopic methods are the cornerstone of this analytical work. researchgate.net

Chromatographic Techniques

Chromatographic methods are central to separating the primary compound from its potential impurities. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the impurities.

Gas Chromatography (GC): GC is highly suitable for analyzing volatile and thermally stable amines. Direct aqueous injection gas chromatography, utilizing an alkaline-resistant polyethylene (B3416737) glycol column and a flame-ionization detector (FID) or a more selective nitrogen-specific detector, is a validated method for determining amines like morpholine in aqueous samples such as steam condensate. antpedia.comdeakin.edu.au For enhanced sensitivity and specificity, especially at trace levels, derivatization is often employed. A common approach involves converting the amine into a more volatile and easily detectable derivative. For example, morpholine can be reacted with sodium nitrite under acidic conditions to form N-nitrosomorpholine, which is stable and volatile, allowing for sensitive determination by GC coupled with Mass Spectrometry (MS). nih.gov Another effective derivatization strategy for amines is the use of chloroformates, such as isobutyl chloroformate, which react rapidly to form derivatives suitable for GC-MS analysis. nih.gov

Table 1: Example GC-MS Parameters for Analysis of a Morpholine Derivative Method adapted from the analysis of morpholine following derivatization.

Parameter Value/Description Reference
Technique Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Derivatization Reagent Sodium Nitrite (to form N-nitrosomorpholine) nih.gov
Column Capillary Column (e.g., DB-5MS or similar) nih.gov
Injection Mode Splitless deakin.edu.au
Oven Program Initial 100°C (4 min), ramp 10°C/min to 120°C (3 min), ramp 20°C/min to 250°C (5 min) nih.gov
Detector Mass Spectrometer (MS) nih.gov
Detection Mode Selected Ion Monitoring (SIM) nih.gov
Limit of Detection (LOD) 7.3 µg·L⁻¹ nih.gov
Limit of Quantification (LOQ) 24.4 µg·L⁻¹ nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of organic impurities, including those that are non-volatile or thermally labile. nih.gov A significant challenge in analyzing simple amines like this compound is their lack of a strong UV-absorbing chromophore, which limits the utility of standard UV detectors. helixchrom.com To overcome this, several approaches are used. Mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange characteristics, can effectively retain and separate basic, hydrophilic amines. helixchrom.com Detection can then be achieved using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). helixchrom.com Alternatively, pre-column or post-column derivatization with a fluorescent tag can be performed to enable highly sensitive fluorescence detection. researchgate.net

Table 2: Example HPLC Method for Separation of Morpholine and Related Amines This method demonstrates a technique applicable to basic, hydrophilic amines lacking a UV chromophore.

Parameter Value/Description Reference
Technique High-Performance Liquid Chromatography (HPLC) helixchrom.com
Column Mixed-Mode Cation-Exchange (e.g., Coresep 100) helixchrom.com
Mobile Phase Acetonitrile and Ammonium (B1175870) Acetate buffer (pH 3.0) helixchrom.com
Detector Refractive Index (RI) Detector helixchrom.com
Analytes Separated Morpholine, Ethanolamine, Diethanolamine (B148213), Triethanolamine helixchrom.com

Hyphenated Spectroscopic Techniques

For definitive identification of unknown impurities, chromatography is coupled with mass spectrometry.

GC-MS and LC-MS: Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are the most powerful tools for impurity profiling. nih.gov These methods provide both the retention time from the chromatographic separation and the mass-to-charge ratio (and fragmentation pattern) from the mass spectrometer. This dual information allows for the confident identification of impurities, even at trace levels. LC-MS/MS, in particular, is highly effective for detecting and quantifying short-chain aliphatic amines in complex matrices. researchgate.net The mass spectrum of a related compound, 4-(2-Aminoethyl)morpholine, shows key fragments that can be used for its identification, and similar principles would apply to its isomer, this compound. nih.gov

Structural Elucidation: Once an impurity is isolated, its definitive structure is elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.gov These methods provide detailed information about the molecule's carbon-hydrogen framework and functional groups, complementing the data from mass spectrometry to confirm the identity of process-related impurities or degradation products.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Synthetic Pathways for Enhanced Efficiency and Sustainability

Traditional synthetic routes for morpholine (B109124) derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research must prioritize the development of green and sustainable synthetic strategies for 2-(2-Ethylaminoethyl)morpholine. A promising approach involves the adoption of one- or two-step, redox-neutral protocols that utilize inexpensive and safer reagents. chemrxiv.orgchemrxiv.orgnih.gov

One such avenue is the use of ethylene sulfate as a key reagent for the conversion of 1,2-amino alcohols to morpholines, a method noted for its high yields and facile selective monoalkylation of primary amines. chemrxiv.orgnih.govchemrxiv.org Adapting this methodology could provide a more environmentally benign and efficient pathway to N-substituted morpholines. Another area of exploration is the use of one-pot multicomponent reactions, which streamline synthesis by combining multiple steps, thereby reducing solvent usage and purification needs. iau.ir Research into catalytic systems, such as the use of Pd-Li/Al₂O₃ catalysts for the ammonolysis of N-substituted morpholines, could also unlock novel, efficient synthetic routes. google.com

Table 1: Comparison of Potential Sustainable Synthetic Pathways for Morpholine Derivatives
Synthetic PathwayKey Reagents/CatalystsPotential AdvantagesResearch Focus for this compound
Redox-Neutral AnnulationEthylene Sulfate, tBuOKHigh yield, uses inexpensive reagents, fewer steps, environmentally friendly. chemrxiv.orgnih.govAdaptation of the protocol for the specific ethylaminoethyl side chain, optimizing reaction conditions for selectivity.
Multicomponent ReactionsVaries (e.g., Aziridines, Carbon Disulfide)High atom economy, reduced waste, operational simplicity, short reaction times. iau.irDesigning a novel multicomponent reaction that incorporates the ethylaminoethyl moiety in a single step.
Catalytic AmmonolysisPd-Li/Al₂O₃ Catalyst, Ammonia (B1221849)Utilizes byproducts, high catalyst activity and stability, potential for continuous flow processes. google.comInvestigation of reverse synthesis from related N-substituted morpholines to produce the target compound.
Green Solvent SynthesisFormic AcidUse of non-toxic, non-corrosive, and stable green solvents like N-formylmorpholine. ajgreenchem.comExploring the use of green solvents to improve the environmental profile of existing synthetic routes.

Deepening the Understanding of Structure-Reactivity Relationships through Advanced Mechanistic Studies

A fundamental understanding of the relationship between the structure of this compound and its chemical reactivity is crucial for its effective application. The molecule features a morpholine ring, containing both an ether and a secondary amine function, and an ethylaminoethyl side chain with a primary amine. This combination of functional groups suggests a complex reactivity profile.

Future mechanistic studies should employ a combination of advanced spectroscopic techniques and computational chemistry to probe its behavior. For instance, detailed kinetic and thermodynamic studies, similar to those conducted on the decomposition of the parent morpholine molecule, could elucidate reaction pathways and transition states. nih.gov Computational reaction analysis can offer insights into how the primary and secondary amine groups influence properties like CO₂ sorption and desorption, drawing parallels from studies on structurally similar compounds like 2-(2-aminoethylamino)ethanol. rsc.org Such studies are essential for predicting the compound's stability, reactivity in catalytic cycles, and interactions within materials.

Expanding the Scope of Catalytic Applications with this compound and its Derivatives

The presence of multiple nitrogen atoms makes this compound an attractive candidate for applications in catalysis. Morpholine and its derivatives have already demonstrated utility as organocatalysts and versatile solvents in various chemical reactions. e3s-conferences.orgfrontiersin.org The dual amine functionalities in this compound could allow it to act as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals for a range of catalytic transformations.

Future research should focus on synthesizing and evaluating metal complexes of this ligand for reactions such as cross-coupling, hydrogenation, and oxidation. Furthermore, its potential as an organocatalyst, particularly in reactions proceeding via enamine intermediates, warrants investigation. frontiersin.org While the morpholine-enamine is typically less reactive than its pyrrolidine (B122466) counterpart, the ethylaminoethyl side chain could modulate this reactivity in interesting ways. frontiersin.org Developing chiral versions of this compound could also open doors to asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and fine chemicals. rsc.orgacs.org

Table 2: Potential Catalytic Roles of this compound
Catalytic RoleKey Structural FeaturePotential ReactionsEmerging Research Avenue
Bidentate LigandPrimary and secondary amine groupsCross-coupling (e.g., Suzuki, Heck), Hydrogenation, OxidationSynthesis and characterization of novel transition metal complexes and testing their catalytic efficiency.
OrganocatalystSecondary amine of the morpholine ringMichael additions, Aldol (B89426) reactions (via enamine catalysis)Studying the influence of the side chain on catalytic activity and stereoselectivity.
Phase Transfer CatalystPolar morpholine ring and amine groupsReactions between immiscible reactantsEvaluating its efficiency in biphasic systems for green chemistry applications.
Asymmetric Catalyst ComponentPotential for chiral derivatizationEnantioselective synthesisDevelopment of enantiomerically pure derivatives for stereoselective transformations. acs.org

Innovations in Materials Science: Design of Responsive Polymers and Functional Nanostructures

The field of materials science offers significant opportunities for this compound. Its amine groups are reactive sites for polymerization and cross-linking, making it a valuable building block for functional polymers and nanostructures. chemimpex.com Morpholine-derived polymers are known to exhibit stimuli-responsive behavior, particularly to changes in pH, due to the protonation of the tertiary amino group. nih.govmdpi.com

Future work could focus on synthesizing novel monomers from this compound and polymerizing them to create "smart" hydrogels or polymers. These materials could respond to environmental triggers like pH or temperature, making them suitable for applications in drug delivery, tissue engineering, and sensors. nih.govmdpi.com The compound's ability to act as a curing agent for epoxy resins can be further explored to create advanced composites with enhanced mechanical and thermal properties. e3s-conferences.orgchemimpex.com The self-assembly of amphiphilic block copolymers containing this moiety could also be investigated for the formation of micelles or vesicles for targeted delivery applications. nih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Research for Predictive Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For a compound like this compound, these computational tools can accelerate discovery and optimization cycles. ML models could be trained on existing data for morpholine derivatives to predict the properties of new, unsynthesized analogues.

Future research in this area would involve developing predictive models for various properties, including catalytic activity, material characteristics (e.g., glass transition temperature of polymers), and even potential environmental impact. nih.gov AI algorithms could be employed to optimize synthetic pathways, suggesting reaction conditions that maximize yield and minimize byproducts, thereby enhancing sustainability. Furthermore, generative models could design novel derivatives of this compound with tailored functionalities for specific applications in catalysis or materials science, guiding experimental efforts toward the most promising candidates.

Investigations into Novel Environmental Applications and Remediation Strategies

The chemical structure of this compound suggests its potential utility in environmental applications. Amines are widely studied for carbon dioxide (CO₂) capture, and the multiple amine sites in this compound could offer high capacity and favorable kinetics for this process. rsc.orgresearchgate.net Its properties as a corrosion inhibitor, a known application for morpholine, could be enhanced by the ethylaminoethyl side chain, offering improved protection for industrial systems. e3s-conferences.orgchemimpex.comwikipedia.org

An important parallel research avenue is the investigation of its environmental fate and the development of remediation strategies. Studies on the biodegradation of the parent morpholine compound have shown that certain microorganisms can utilize it as a carbon and nitrogen source. researchgate.netinchem.org Future research should assess the biodegradability of this compound and identify microbial strains capable of its degradation. This is crucial for developing effective bioremediation techniques for industrial effluents that may contain this compound, ensuring its application does not lead to environmental persistence. researchgate.net

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-(2-Ethylaminoethyl)morpholine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via reductive amination, where morpholine derivatives react with ethylamine in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (e.g., acetic acid/THF). Optimization studies show that pH control (4–6) and stoichiometric ratios (1:1.2 morpholine:ethylamine) maximize yields (~75%) . Alternative routes include HATU-mediated coupling for functionalized derivatives, requiring anhydrous DMF and DIPEA as a base .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Nuclear magnetic resonance (NMR) is critical:

  • ¹H NMR : Peaks at δ 2.4–3.1 ppm (morpholine ring protons) and δ 1.2 ppm (ethylamine CH3) confirm structure .
  • ¹³C NMR : Signals at 45–55 ppm (morpholine carbons) and 15–20 ppm (ethyl carbons) validate substituents .
  • X-ray crystallography resolves stereochemistry for crystalline derivatives, as seen in analogous morpholine-Schiff base structures .

Q. How does solvent polarity affect the stability of this compound in storage?

  • Methodology : Stability studies in polar aprotic solvents (e.g., DMSO) show <5% degradation over 6 months at 4°C, while protic solvents (e.g., methanol) accelerate hydrolysis. Long-term storage recommendations: anhydrous DMF or sealed vials under nitrogen .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for morpholine derivatives?

  • Methodology : Discrepancies in enzyme inhibition assays (e.g., cytochrome P450 interactions) may arise from assay conditions. Standardize protocols:

  • Use recombinant enzymes (e.g., CYP3A4) with controlled NADPH cofactor levels.
  • Cross-validate with LC-MS metabolite profiling to quantify substrate depletion .
    • Case Study : Variability in Mycobacterium degradation rates of morpholine derivatives was resolved by controlling bacterial strain specificity and oxygen availability .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetics?

  • Methodology :

  • Molecular docking : Predict binding affinity to targets (e.g., lysosomal enzymes) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .
  • ADMET prediction : Tools like SwissADME assess logP (<3), PSA (<90 Ų), and CYP2D6 inhibition risks .

Q. What are the challenges in scaling up multi-step syntheses of this compound analogs?

  • Methodology : Key issues include:

  • Intermediate purification : Flash chromatography (silica gel, ethyl acetate/hexane) for amine intermediates reduces side products.
  • Catalyst selection : Palladium/C (10% wt) for hydrogenation steps minimizes catalyst poisoning .
  • Process analytics : In-line FTIR monitors reaction progression, reducing batch failures .

Q. How do substituents on the morpholine ring influence metabolic pathways in environmental systems?

  • Methodology : Comparative studies with Mycobacterium strains show:

  • Ethylamino groups slow degradation (t½ = 14 days vs. 7 days for unsubstituted morpholine) due to steric hindrance of monooxygenase binding .
  • LC-HRMS identifies persistent metabolites like 2-(2-ethylaminoethoxy)acetic acid, requiring tailored bioremediation strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.